5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Overview
Description
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H14BrN3 It is characterized by the presence of a bromine atom, a methylpiperidine group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile typically involves the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)isonicotinonitrile: Lacks the methyl group on the piperidine ring.
2-(3-methylpiperidin-1-yl)isonicotinonitrile: Lacks the bromine atom.
5-Bromo-2-(4-methylpiperidin-1-yl)isonicotinonitrile: Has a methyl group at a different position on the piperidine ring.
Uniqueness
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is unique due to the specific positioning of the bromine atom and the methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Overview and Synthesis
This compound is synthesized through the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine. The process typically involves:
- Solvents : Dichloromethane or ethanol.
- Catalysts : Often required to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the product.
This compound's unique structure, characterized by the bromine atom and the methyl group on the piperidine ring, contributes to its distinct chemical properties and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom enhances its binding affinity to biological macromolecules, potentially affecting enzyme activity and receptor interactions. Detailed studies are necessary to elucidate the specific pathways involved in its action .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly through inducing apoptosis in tumor cells. A study demonstrated that it could selectively target cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Additionally, this compound has shown promise as an antimicrobial agent . Its ability to disrupt bacterial cell walls suggests potential applications in developing new antibiotics .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Study :
- Antimicrobial Study :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-(piperidin-1-yl)isonicotinonitrile | Lacks methyl group on piperidine | Limited anticancer activity |
2-(3-methylpiperidin-1-yl)isonicotinonitrile | Lacks bromine atom | Moderate antimicrobial effects |
5-Bromo-2-(4-methylpiperidin-1-yl)isonicotinonitrile | Methyl group at different position | Similar anticancer properties |
The distinct positioning of the bromine atom and the methyl group on the piperidine ring endows this compound with unique chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-2-4-16(8-9)12-5-10(6-14)11(13)7-15-12/h5,7,9H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFLFSMTONRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745070 | |
Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-47-1 | |
Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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